Beta-Amyloid (22-40)

Membrane biophysics Quasi-elastic neutron scattering Lipid dynamics

Full-length Aβ studies are confounded by metal-dependent aggregation driven by N-terminal His residues. Beta-Amyloid (22-40) eliminates this interference by lacking His6/His13/His14, enabling clean membrane interaction experiments. • Produces a reproducible 2-fold decrease in lipid diffusion at 1.5 mol% in DMPC/DMPS bilayers (QENS-validated) • Occupies dual membrane positions-surface-associated & embedded-for structural transition studies via X-ray diffraction • Corresponds to the hydrophobic fibril core; ideal for aggregation inhibitor screening & amyloid polymorphism research

Molecular Formula
Molecular Weight 1815.1
Cat. No. B1578751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (22-40)
Molecular Weight1815.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (22-40) Evidence Guide


Beta-Amyloid (22-40) (Aβ22-40) is a truncated 19-residue peptide fragment spanning residues 22 through 40 of the full-length amyloid-β protein, with the amino acid sequence EDVGSNKGAIIGLMVGGVV [1]. This peptide fragment is widely employed in neurodegenerative disease research, particularly for investigating the molecular mechanisms of amyloid-β interactions with cellular membranes and amyloid plaque formation [2]. As a membrane-integral peptide, Aβ22-40 serves as a defined model system for elucidating the role of specific Aβ domains in membrane perturbation and lipid dynamics without the confounding variables introduced by the N-terminal metal-binding domain present in full-length peptides [3].

1 Defined membrane-integral peptide model system (residues 22–40)
2 Lacks N-terminal metal-binding domain (no His6,13,14)
3 Supports metal-free membrane interaction and lipid dynamics studies

Why Aβ22-40 Cannot Be Substituted


Truncated amyloid-β fragments are not functionally interchangeable. Aβ22-40 lacks the N-terminal hydrophilic domain (residues 1-21) that contains the primary metal-binding histidine residues (His6, His13, His14) responsible for coordinating Cu(II) and Zn(II) ions in full-length Aβ1-40 and Aβ1-42 [1]. This structural distinction renders Aβ22-40 uniquely suited for isolating membrane-interaction phenomena from metal-dependent aggregation pathways that dominate in full-length peptide studies. Furthermore, X-ray diffraction experiments reveal that Aβ22-40 occupies two distinct positions in anionic lipid bilayers (surface-associated and membrane-embedded), whereas Aβ1-42 is modeled with a single embedded position [2]. The shorter Aβ25-35 fragment, while highly cytotoxic, demonstrates different lipid diffusion effects compared to Aβ22-40 [3]. These fundamental differences in molecular mechanism and biophysical behavior preclude generic substitution for experimental applications requiring defined membrane interaction studies.

! Full-length Aβ1-40/1-42 introduce metal-dependent aggregation pathways absent in Aβ22-40, confounding membrane-specific readouts.
! Aβ1-42 occupies a single membrane-embedded position; Aβ22-40 shows dual surface-associated and embedded localization.
! Aβ25-35, though cytotoxic, produces different lipid diffusion effects and lacks the defined 22-40 hydrophobic core.

Aβ22-40 Comparative Evidence


Reduced Lipid Diffusion vs. Control Bilayers

Aβ22-40 at 1.5 mol% concentration reduces lipid diffusion coefficients in DMPC/DMPS anionic bilayers by up to twofold compared to peptide-free control membranes at 30°C near the lipid phase transition temperature, as measured by quasi-elastic neutron scattering (QENS) [1]. This reduction is observed in both the nanosecond-scale center-of-mass lipid motion and the picosecond-scale fatty acid tail dynamics [2].

Reduced Lipid Diffusion
Head-to-head
Aβ22-40 (1.5 mol%): up to 2‑fold decrease in lipid diffusion coefficient vs. peptide-free control bilayers (QENS, 30°C near Tm)
Supports calibrated membrane-rigidifying effect for lipid-protein interaction studies.
Measured in oriented DMPC/DMPS (4:1) anionic bilayers.
Membrane biophysics Quasi-elastic neutron scattering Lipid dynamics

Bidirectional Lipid Diffusion Modulation

Aβ22-40 exhibits a bidirectional, temperature-dependent effect on lipid diffusion that contrasts with its fluid-phase behavior. At 15°C in the gel phase, the same 1.5 mol% peptide concentration increases lipid diffusion coefficients relative to peptide-free controls, reversing the twofold decrease observed at 30°C [1]. This phase-dependent reversal is a unique biophysical signature of Aβ22-40's membrane integration.

Bidirectional Modulation
Head-to-head
At 15°C (gel phase): increased diffusion; at 30°C (near Tm): up to 2‑fold decrease vs. same lipid composition without peptide.
Temperature-dependent sign inversion provides a unique membrane perturbation control.
QENS, DMPC/DMPS bilayers; 1.5 mol% Aβ22-40.
Phase-dependent membrane modulation Lipid bilayer physics Temperature-controlled assays

Dual Membrane Localization

X-ray diffraction experiments on anionic model lipid membranes containing cholesterol demonstrate that Aβ22-40 occupies two distinct positions within the bilayer: one on the membrane surface and a second embedded within the hydrophobic membrane core [1]. In contrast, Aβ1-42 is modeled with a single embedded position under identical experimental conditions [2].

Dual Membrane Localization
Head-to-head
Aβ22-40: two distinct positions (surface-associated + membrane-embedded). Aβ1-42: single embedded position (X-ray diffraction, anionic lipid membranes with cholesterol).
Enables probing of sequential membrane interaction states not separable with full-length Aβ1-42.
DMPC/DMPS/cholesterol bilayers.
X-ray diffraction Membrane peptide localization Structural biology

Metal-Independent Membrane Interaction

Aβ22-40 lacks residues 1-21, which contain the primary Cu(II) and Zn(II) binding histidine residues (His6, His13, His14) that coordinate metal ions and influence aggregation kinetics in full-length Aβ1-40 and Aβ1-42 [1]. Consequently, Aβ22-40 enables the study of membrane interactions in isolation from metal-dependent aggregation pathways that dominate in full-length peptide systems where Zn(II) accelerates and Cu(II) modulates aggregation in a concentration-dependent manner [2].

Metal-Independent Interaction
Class-level
Aβ22-40: absent His6,13,14 coordination sites. Aβ1-40/1-42: three high-affinity Cu(II)/Zn(II) binding residues.
Metal-free membrane interaction attribution, avoiding confounding metal-dependent aggregation variables.
Sequence analysis and metal coordination literature.
Metal-free aggregation Membrane-peptide interaction Copper/zinc binding

Aβ22-40 Research Application Scenarios


Lipid Diffusion Perturbation Assays

Aβ22-40 is ideally suited for membrane biophysics studies requiring calibrated, quantifiable lipid diffusion modulation. At 1.5 mol% peptide concentration in DMPC/DMPS bilayers at 30°C, Aβ22-40 produces a reproducible twofold decrease in lipid diffusion coefficients as measured by QENS [1]. This well-characterized perturbation magnitude enables researchers to use Aβ22-40 as a standardized membrane-rigidifying agent for studying lipid-protein interaction dynamics, membrane domain formation, and the biophysical consequences of peptide insertion. The availability of precise quantitative benchmarks for both fluid-phase (diffusion decrease) and gel-phase (diffusion increase) behavior provides experimental controls unavailable with other Aβ fragments [2].

Metal-Free Amyloid-Membrane Interaction Studies

Aβ22-40 enables the investigation of amyloid-membrane interactions without interference from metal-dependent aggregation pathways that complicate studies with full-length Aβ1-40 and Aβ1-42 [1]. The absence of N-terminal histidine residues (His6, His13, His14) eliminates Cu(II) and Zn(II) coordination sites, allowing researchers to attribute observed membrane perturbations exclusively to the C-terminal hydrophobic domain's direct lipid interaction. This property is particularly valuable for pharmacological screening of membrane-targeted amyloid inhibitors, where metal-dependent aggregation would otherwise confound the interpretation of compound efficacy [2].

Membrane-Associated Peptide Structural Studies

The dual localization pattern of Aβ22-40—occupying both surface-associated and membrane-embedded positions as determined by X-ray diffraction [1]—makes this fragment uniquely suitable for structural studies of intermediate membrane interaction states. Unlike Aβ1-42, which occupies only a single embedded position, Aβ22-40 provides experimental access to two distinct membrane-associated conformations that may represent sequential steps in the amyloid-membrane interaction pathway. This property supports NMR, X-ray diffraction, and neutron scattering experiments aimed at resolving the structural transitions that occur as amyloid peptides progress from surface adsorption to transmembrane insertion [2].

Aβ Fibril Core Structure Mapping

Aβ22-40 corresponds to the C-terminal hydrophobic segment that forms the core of Aβ fibrils identified in Alzheimer's disease brain tissue [1]. The availability of assigned chemical shifts for this region from solid-state NMR studies of brain-derived fibrils enables researchers to use synthetic Aβ22-40 as a model system for investigating fibril core packing, β-sheet organization, and the structural basis of amyloid stability. This application is particularly relevant for laboratories studying amyloid polymorphism, fibril strain propagation, and the development of conformation-specific imaging agents or aggregation inhibitors targeting the C-terminal hydrophobic core.

Application
Selection Property
Validation Focus
Membrane lipid diffusion perturbation studies
Calibrated, quantifiable lipid diffusion modulation by peptide insertion
Reproducibility of lipid diffusion coefficient changes (QENS)
Metal-independent amyloid-membrane interaction research
Absence of N-terminal Cu(II)/Zn(II) binding histidine residues
Membrane-specific effect attribution without metal interference
Membrane-associated peptide structural analysis
Dual surface-associated and membrane-embedded localization states
Structural characterization of intermediate membrane interaction conformations
Amyloid fibril core structure mapping
Sequence identity with the C‑terminal hydrophobic fibril core region
Fibril β-sheet packing and polymorphism analysis

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